2-FURYL[4-(2-METHOXYBENZYL)PIPERAZINO]METHANONE
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-6-3-2-5-14(15)13-18-8-10-19(11-9-18)17(20)16-7-4-12-22-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDSLINTXVYLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Synthetic Pathway Elucidation of 2 Furyl 4 2 Methoxybenzyl Piperazino Methanone
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler precursors. ias.ac.inicj-e.org For 2-FURYL[4-(2-METHOXYBENZYL)PIPERAZINO]METHANONE, two primary strategic bond disconnections are identified.
The first disconnection is at the amide bond (a C-N bond) between the 2-furoyl group and the piperazine (B1678402) ring. This leads to two key fragments: 2-furoic acid (or a derivative like 2-furoyl chloride) and 1-(2-methoxybenzyl)piperazine (B1593468).
The second key disconnection is at the benzylic carbon-nitrogen bond of the piperazine ring. This breaks down the 1-(2-methoxybenzyl)piperazine intermediate into piperazine and a 2-methoxybenzyl electrophile, such as 2-methoxybenzyl chloride.
Following this logic, the synthetic pathway can be designed in a convergent manner. One branch involves the preparation of a mono-acylated piperazine intermediate, 1-(2-furoyl)piperazine (B32637). The other branch prepares the alkylating agent, 2-methoxybenzyl chloride. The final step involves the coupling of these two intermediates. This approach is often preferred as it can prevent common side reactions such as the di-substitution of piperazine. nih.gov
Detailed Synthetic Procedures for the Core Scaffold
The formation of the core scaffold of this compound is achieved through the N-alkylation of the intermediate 1-(2-furoyl)piperazine with 2-methoxybenzyl chloride. This reaction is a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic benzylic carbon of 2-methoxybenzyl chloride.
A general procedure involves dissolving 1-(2-furoyl)piperazine in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). A base is added to the mixture to act as a proton scavenger. Subsequently, 2-methoxybenzyl chloride is added, and the reaction mixture is stirred, often with heating, to facilitate the reaction. Progress can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated through workup and purification. researchgate.net
The efficiency of the N-alkylation step is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the benzyl (B1604629) moiety.
| Parameter | Options | Considerations |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃), Organic bases (Triethylamine, DIPEA) | The strength and solubility of the base can influence the reaction rate and minimize side reactions. A non-nucleophilic base is preferred. |
| Solvent | Polar aprotic solvents (Acetonitrile, DMF, DMSO) | The solvent should be able to dissolve the reactants and facilitate the SN2 reaction mechanism. |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. |
| Leaving Group | Chloride, Bromide, Iodide | The reactivity of the benzyl halide follows the order I > Br > Cl. Using a more reactive halide can allow for milder reaction conditions. |
This table is generated based on general principles of N-alkylation reactions.
The N-alkylation of piperazines with benzyl halides typically follows second-order reaction kinetics, characteristic of an SN2 mechanism. The rate of the reaction is dependent on the concentration of both the piperazine derivative and the benzyl halide.
While the reaction often proceeds without a catalyst, the use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can be beneficial, particularly in biphasic solvent systems. The PTC facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the electrophile resides, thereby accelerating the reaction. Iodide salts, such as sodium or potassium iodide, can also be used catalytically to enhance the reaction rate by in-situ conversion of the benzyl chloride to the more reactive benzyl iodide (Finkelstein reaction). mdpi.com
Preparation of Precursors and Intermediates
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: 1-(2-furoyl)piperazine and 2-methoxybenzyl chloride.
Synthesis of 1-(2-Furoyl)piperazine: This intermediate is prepared via an amide coupling reaction between a 2-furoic acid derivative and piperazine. A common method involves the reaction of 2-furoyl chloride with an excess of piperazine in an inert solvent like dichloromethane (B109758) (DCM) at a reduced temperature to favor mono-acylation. The excess piperazine also serves as a base to neutralize the hydrochloric acid byproduct. Alternatively, 2-furoic acid can be coupled directly with piperazine using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net
Synthesis of 2-Methoxybenzyl Chloride: 2-Methoxybenzyl chloride can be synthesized from 2-methoxybenzyl alcohol. A standard procedure involves the reaction of the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The reaction with thionyl chloride is often performed in the presence of a small amount of a base like pyridine.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Purification of the intermediates and the final product is crucial to obtain a compound of high purity. Common techniques employed include:
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. This is particularly useful for removing inorganic salts and water-soluble impurities.
Crystallization: The crude product can be purified by crystallization from a suitable solvent or a mixture of solvents. This method is effective for obtaining highly pure crystalline solids. For piperazine derivatives, purification can also be achieved by forming a salt (e.g., hydrochloride), crystallizing the salt, and then liberating the free base. google.comgoogle.com
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired compound from byproducts and unreacted starting materials based on their differential adsorption to the stationary phase.
The purity of the isolated compounds is typically assessed by methods such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis can reduce its environmental impact. ucl.ac.uk
Amide Bond Formation: Traditional amide synthesis often uses stoichiometric amounts of coupling reagents, which generates significant waste. Greener alternatives include:
Catalytic Methods: Boronic acid catalysts have been shown to facilitate the direct amidation of carboxylic acids and amines, with water as the only byproduct. sigmaaldrich.com
Enzymatic Synthesis: Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions, often in greener solvents. nih.gov This biocatalytic approach offers high selectivity and reduces the need for hazardous reagents. rsc.org
N-Alkylation: The N-alkylation step can also be made more environmentally friendly:
Safer Solvents: Replacing traditional polar aprotic solvents like DMF with greener alternatives such as propylene (B89431) carbonate can reduce the environmental footprint. nih.gov
Catalytic Alkylation: The development of catalytic N-alkylation methods that use alcohols instead of alkyl halides is an active area of research. These methods often employ transition metal catalysts and generate water as the primary byproduct. rsc.org
Reductive Amination: An alternative green approach for N-alkylation involves the reductive amination of an amine with an aldehyde. nih.gov
By incorporating these principles, the synthesis of this compound can be made more sustainable and efficient.
Structure Based Design and Derivatization Strategies for 2 Furyl 4 2 Methoxybenzyl Piperazino Methanone Analogs
Design Principles for Structural Modification
The rational design of analogs of 2-FURYL[4-(2-METHOXYBENZYL)PIPERAZINO]METHANONE is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The core scaffold of this molecule presents multiple sites for structural modification, each offering an opportunity to modulate its biological activity. These key regions are the 2-furyl moiety, the piperazine (B1678402) ring, and the 2-methoxybenzyl group.
Structure-activity relationship (SAR) studies on analogous series, such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, have provided valuable insights that can be extrapolated to the design of 2-methoxybenzyl analogs. For instance, the nature and position of substituents on the benzyl (B1604629) ring can significantly influence biological activity. While direct SAR data for the 2-methoxybenzyl substitution is not extensively available in the public domain, general principles suggest that the methoxy (B1213986) group's position (ortho, meta, or para) will impact the molecule's conformation and electronic properties, thereby affecting its interaction with biological targets.
Pharmacophore modeling can be a valuable tool in guiding the design of novel analogs. A pharmacophore model for this class of compounds would likely include a hydrogen bond acceptor (the furan (B31954) oxygen and the methanone (B1245722) carbonyl), a hydrophobic aromatic feature (the furan and benzyl rings), and a basic nitrogen atom (the piperazine ring). Modifications to any part of the scaffold would be designed to optimize these interactions with a target receptor. For example, altering the electronics of the furan or benzyl ring through substitution could enhance pi-stacking or other non-covalent interactions.
Synthesis of Positional Isomers and Stereoisomers
The synthesis of positional and stereoisomers is a critical step in exploring the SAR of a chemical series. For this compound, this involves the preparation of analogs with the methoxy group at the meta- and para-positions of the benzyl ring, as well as the synthesis of chiral analogs if a stereocenter is introduced.
A general synthetic route to this class of compounds can be adapted from the synthesis of related 2-furyl-piperazino-methanone derivatives. scielo.brscielo.br The synthesis would typically commence with the acylation of piperazine with 2-furoyl chloride to yield 2-furyl(piperazin-1-yl)methanone. This intermediate can then be reacted with the appropriate methoxybenzyl halide (e.g., 2-methoxybenzyl chloride, 3-methoxybenzyl chloride, or 4-methoxybenzyl chloride) via nucleophilic substitution to afford the desired positional isomers.
The introduction of a stereocenter can be achieved by using a substituted piperazine precursor or by modifying other parts of the molecule. For example, if a chiral center is introduced on the piperazine ring, the synthesis would require either a chiral starting material or a resolution step to separate the enantiomers. The stereochemical configuration of these analogs can have a profound impact on their biological activity, as enantiomers often exhibit different affinities and efficacies for their biological targets.
Exploration of Bioisosteric Replacements
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. This approach can be applied to all three key components of the this compound scaffold.
Piperazine Ring Substitutions
The piperazine ring serves as a central scaffold and its basic nitrogen atoms are often crucial for interaction with biological targets. Modifications to the piperazine ring can include the introduction of substituents to alter its conformation and basicity, or its replacement with other cyclic diamines or piperidine (B6355638) analogs. For example, introducing a methyl group on the piperazine ring could provide steric bulk and influence the orientation of the benzyl and furyl moieties. Replacing the piperazine with a homopiperazine (B121016) (a seven-membered ring) would alter the distance and geometric relationship between the two aromatic groups.
Methoxybenzyl Group Variations
The 2-methoxybenzyl group can be modified in several ways. As discussed, positional isomers (3-methoxy and 4-methoxy) are important to synthesize and test. nih.gov Furthermore, the methoxy group itself can be replaced with other substituents of similar size and electronic properties, such as ethoxy, hydroxyl, or fluoro groups. These changes can affect the compound's lipophilicity, metabolic stability, and hydrogen bonding potential. Additionally, the entire benzyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridyl or pyrimidinyl rings, to introduce different electronic and solubility properties.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of analogs, enabling a more comprehensive exploration of the SAR. A combinatorial library of this compound analogs can be generated by systematically varying the three key components of the molecule.
A solid-phase or solution-phase combinatorial synthesis approach can be employed. In a typical solid-phase synthesis, a piperazine derivative could be attached to a resin, followed by acylation with a variety of acylating agents (including 2-furoyl chloride and its bioisosteres). The final step would involve the reaction with a diverse set of benzyl halides or other electrophiles. This approach allows for the efficient creation of a large library of compounds with variations at all three positions.
The design of the combinatorial library should be guided by the design principles outlined in section 3.1 to maximize the chemical diversity and the likelihood of identifying potent and selective compounds. The resulting library can then be screened against relevant biological targets to identify hits for further optimization.
Chemo-Enzymatic Synthesis of this compound Derivatives
Chemo-enzymatic synthesis integrates the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. This approach is increasingly utilized for the efficient and sustainable production of complex molecules like pharmaceuticals.
A review of the current scientific literature indicates that specific chemo-enzymatic routes for the synthesis of this compound or its direct derivatives have not been reported. However, based on the structure of the molecule, one can postulate potential applications of enzymatic methods.
The key amide bond linking the 2-furoyl moiety and the piperazine ring is a primary target for an enzymatic approach. Lipases are a class of enzymes widely employed in organic synthesis for their ability to catalyze the formation of ester and amide bonds, often with high selectivity and under gentle, eco-friendly conditions. mdpi.comnih.gov A potential, though currently hypothetical, chemo-enzymatic strategy could involve the lipase-catalyzed acylation of 1-(2-methoxybenzyl)piperazine (B1593468) with an activated derivative of 2-furoic acid, such as a furoyl ester. This biocatalytic step would replace a conventional chemical coupling reaction, potentially reducing the need for harsh reagents and simplifying purification processes.
Furthermore, enzymes could be employed for the kinetic resolution of chiral precursors. If derivatization strategies were to introduce a chiral center into the piperazine or benzyl moieties, specific amidases or lipases could be used to selectively synthesize or resolve one enantiomer, which is often crucial for therapeutic efficacy and safety. biosynth.com For example, the enzymatic hydrolysis of a racemic amide precursor could yield an enantiomerically pure carboxylic acid and the unreacted amide enantiomer, both of which could then be converted to the final target molecule. biosynth.com
While these strategies remain theoretical for this specific compound, they highlight the potential of integrating biocatalysis into the synthetic pathway of complex piperazine derivatives to achieve more efficient and sustainable manufacturing processes.
Molecular Interaction Studies and Receptor Binding Profiles of 2 Furyl 4 2 Methoxybenzyl Piperazino Methanone
In Vitro Binding Assays for Specific Molecular Targets (e.g., Sigma (σ) Receptor Ligands)
No publicly accessible data from in vitro binding assays for 2-FURYL[4-(2-METHOXYBENZYL)PIPERAZINO]METHANONE are available. Research into the affinity and selectivity of this compound for specific molecular targets, such as sigma (σ) receptors, which are often investigated for piperazine-containing molecules, appears not to have been published. nih.govnih.gov
Radioligand Binding Displacement Studies
Information from radioligand binding displacement studies, which are crucial for determining the binding affinity (Ki) of a compound to a specific receptor, is not available for this compound.
Surface Plasmon Resonance (SPR) Analysis of Ligand-Target Interactions
There are no published studies utilizing Surface Plasmon Resonance (SPR) to analyze the real-time interaction kinetics, including association and dissociation rates, between this compound and any biological target.
Molecular Mechanism of Action at the Cellular Level (e.g., Antiproliferative Activity in Cell Lines)
The molecular mechanism of action of this compound at the cellular level remains uncharacterized. There is a lack of research on its potential biological activities, such as antiproliferative effects in cancer cell lines. While related piperazine (B1678402) derivatives have been investigated for such properties, no specific data exists for this compound. mdpi.com
In Vitro Cell-Based Assays for Cellular Responses
No data from in vitro cell-based assays that could elucidate the cellular responses to this compound, such as cell viability, apoptosis, or cell cycle arrest, have been reported in the scientific literature.
Investigating Downstream Signaling Pathways in Cell Cultures
As there are no primary studies on the cellular effects of this compound, research into its impact on downstream signaling pathways in cell cultures has not been conducted.
Structure-Activity Relationship (SAR) Studies for Target Affinity and Selectivity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound, no SAR studies have been published. While research on related compounds with different substitution patterns exists, this information cannot be directly extrapolated to the compound . scielo.br
Influence of Chemical Modifications on Molecular Target Binding
The binding affinity of piperazine-containing compounds is significantly influenced by the nature and position of substituents on the aromatic rings and the acyl group. Studies on analogous series of compounds, such as 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, reveal critical structure-activity relationships that are likely relevant to the title compound.
The presence of the furan (B31954) ring is a key determinant for the binding affinity of certain piperazine derivatives to specific receptors. For instance, in a series of 5-HT7 receptor ligands, the 3-furyl group was found to be crucial for high affinity. nih.gov While the title compound possesses a 2-furyl moiety, this highlights the importance of the furan heterocycle in molecular recognition.
Modifications on the benzylpiperazine portion also play a pivotal role. In a study of benzylpiperazine derivatives targeting sigma receptors, the introduction of a 4-methoxy group on the benzyl (B1604629) ring was shown to improve binding affinity for the σ1 receptor. nih.govnih.gov This suggests that the 2-methoxy substitution in this compound could similarly enhance its interaction with certain biological targets. The position of the methoxy (B1213986) group (ortho, meta, or para) can also significantly impact receptor affinity and selectivity. For example, research on (2-methoxyphenyl)piperazines has demonstrated high affinity for the dopamine (B1211576) D2 receptor.
Furthermore, the nature of the substituent on the benzyl ring can dictate the inhibitory activity against various enzymes. In a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, different substitutions on the sulfonylbenzyl moiety led to varying inhibitory potencies against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This underscores the sensitivity of the binding pocket to the electronic and steric properties of the benzyl substituent.
The table below summarizes the influence of chemical modifications on the activity of analogous compounds, providing a basis for understanding the potential behavior of this compound.
Table 1: Influence of Chemical Modifications on Biological Activity of Analogous Piperazine Derivatives
| Core Structure | Modification | Target | Effect on Activity |
|---|---|---|---|
| Benzylpiperazine | 4-methoxy substitution on benzyl ring | σ1 Receptor | Improved binding affinity nih.govnih.gov |
| (Phenyl)piperazine | Methoxy substitution on phenyl ring | Dopamine D2 Receptor | High affinity observed |
| Pyrimidine-piperazine | Replacement of pyrimidine (B1678525) with pyridine | 5-HT7 Receptor | High affinity retained nih.gov |
| 2-furyl-piperazinyl-methanone | Varied substitution on sulfonylbenzyl | Acetylcholinesterase | Potency dependent on substituent |
Mapping Binding Pockets and Key Interacting Residues
In silico molecular docking studies on structurally related compounds provide a theoretical framework for understanding how this compound might interact with receptor binding pockets. For instance, docking studies of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives with acetylcholinesterase (AChE) have identified key interacting amino acid residues.
In these simulations, it was observed that the ligand binds within the active site of AChE. Specific interactions identified for a highly active analog in the series include:
An arene-arene interaction between the furyl ring of the ligand and the side chain of Trp300.
A metal-coordination interaction involving the nitrogen atom of the piperazine ring and Asp211, mediated by a manganese ion.
The table below details the key interacting residues and the nature of their interactions as identified in molecular docking studies of a related compound with acetylcholinesterase.
Table 2: Key Interacting Residues for a 2-furyl-piperazinyl-methanone Analog with Acetylcholinesterase (AChE)
| Interacting Residue | Type of Interaction | Interacting Moiety of Ligand |
|---|---|---|
| Trp300 | Arene-arene | Furyl ring |
| Asp211 | Metal-coordination | Piperazine nitrogen |
| Val210 | van der Waals | Not specified |
| Asp302 | van der Waals | Not specified |
| Glu303 | van der Waals | Not specified |
Computational Chemistry and Theoretical Modeling of 2 Furyl 4 2 Methoxybenzyl Piperazino Methanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Electronic Structure Analysis
To investigate the electronic structure of 2-FURYL[4-(2-METHOXYBENZYL)PIPERAZINO]METHANONE, methods like Density Functional Theory (DFT) would typically be employed. Calculations would reveal key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for intermolecular interactions.
Conformational Analysis and Energy Landscapes
The flexibility of the piperazine (B1678402) ring and the rotatable bonds associated with the furyl, methoxybenzyl, and methanone (B1245722) groups suggest that this compound can adopt multiple conformations. A thorough conformational analysis would involve systematic or stochastic searches of the potential energy surface to identify low-energy conformers. The relative energies of these conformers, along with the energy barriers for their interconversion, would define the molecule's energy landscape. This information is critical for understanding its behavior in solution and its ability to bind to a biological target.
Molecular Docking Simulations with Target Proteins (e.g., Sigma (σ) Receptors)
Given the structural motifs present in this compound, sigma (σ) receptors represent a plausible biological target. Molecular docking simulations are a computational technique used to predict the preferred binding orientation of a ligand to a protein.
Validation of Docking Protocols
Before predicting the binding mode of the target compound, a docking protocol must be validated. This typically involves redocking a known co-crystallized ligand into the active site of the sigma receptor. A successful validation is achieved if the docking protocol can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
Identification of Preferred Binding Poses and Interaction Modes
Once validated, the docking protocol would be used to predict the binding pose of this compound within the sigma receptor's binding site. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The docking score would provide an estimate of the binding affinity.
Molecular Dynamics (MD) Simulations
To explore the dynamic behavior of the ligand-protein complex and to further refine the binding hypothesis obtained from molecular docking, Molecular Dynamics (MD) simulations would be performed. An MD simulation would track the movements of the ligand and protein atoms over time, providing insights into the stability of the binding pose, the flexibility of the complex, and the role of solvent molecules. Analysis of the MD trajectory can also be used to calculate binding free energies, offering a more accurate prediction of binding affinity.
In the absence of specific research on this compound, the table below hypothetically outlines the types of data that would be generated from the computational studies described above.
| Computational Method | Hypothetical Data Generated |
| Quantum Chemical Calculations | |
| Electronic Structure Analysis | HOMO-LUMO energy gap, Mulliken atomic charges, electrostatic potential maps. |
| Conformational Analysis | Relative energies of stable conformers, dihedral angle distributions, potential energy surface maps. |
| Molecular Docking Simulations | |
| Validation of Docking Protocols | RMSD of the redocked native ligand compared to the crystal structure pose. |
| Binding Pose and Interaction Analysis | Predicted binding energy (e.g., in kcal/mol), key interacting amino acid residues, types of interactions (hydrogen bonds, hydrophobic, etc.). |
| Molecular Dynamics (MD) Simulations | |
| System Stability Analysis | Root Mean Square Deviation (RMSD) of protein and ligand over time, Root Mean Square Fluctuation (RMSF) of protein residues. |
| Binding Free Energy Calculation | Estimated binding free energy (e.g., using MM/PBSA or MM/GBSA methods). |
Ligand-Protein Complex Stability and Dynamics
The stability and dynamics of the complex formed between a ligand and its protein target are critical determinants of its efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to study these aspects. By simulating the motion of atoms in the complex over time, MD can reveal the stability of the ligand's binding pose, the key interactions that maintain the complex, and the conformational changes that may occur upon binding.
For this compound, MD simulations would typically be initiated from a docked pose of the ligand within the active site of its target protein. The simulation would track the trajectory of all atoms in the system, providing a detailed view of the complex's behavior. Analysis of the simulation can provide several key metrics:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable RMSD over the simulation time suggests that the complex is in a stable equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand. High fluctuations in certain residues may indicate their involvement in ligand binding or conformational changes.
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity.
While specific MD simulation data for this compound is not publicly available, studies on structurally related piperazine derivatives interacting with various protein targets have demonstrated the utility of this approach. For instance, computational studies on other piperazine-based compounds have elucidated the crucial amino acid residues that interact with the ligand, confirming the stability of the ligand-protein complex. nih.govnih.gov
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Simulation Software | GROMACS, AMBER |
| Force Field | CHARMM36, AMBERff14SB |
| Water Model | TIP3P |
| System Size | ~100,000 atoms |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Solvent Effects on Ligand Binding
Explicit solvent models in MD simulations, where individual water molecules are included, provide the most accurate representation of the solvent. mdpi.com These simulations can reveal the role of specific water molecules in bridging interactions between the ligand and the protein. Alternatively, implicit solvent models, which represent the solvent as a continuous medium, can be used for faster calculations, such as in binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
For this compound, the methoxybenzyl and furyl moieties introduce both hydrophobic and polar characteristics. The piperazine core is also capable of forming hydrogen bonds. Understanding how water molecules interact with these different parts of the molecule and how they are displaced from the binding site upon ligand association is crucial for a complete picture of the binding process. Studies on other ligand-protein systems have shown that solvent can significantly influence binding affinities and even the preferred binding mode of a ligand. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Development of Predictive Models for Molecular Target Activity
The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of compounds with known activities against a specific molecular target is required. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are then used to build a model that correlates the descriptors with the biological activity. nih.gov For piperazine derivatives, QSAR models have been successfully developed to predict their activity against various targets. nih.gov
Feature Selection and Model Validation
A critical aspect of QSAR modeling is the selection of the most relevant descriptors (features) to include in the model. Including too many descriptors can lead to overfitting, where the model performs well on the training data but poorly on new data. Techniques like genetic algorithms or stepwise regression are often used for feature selection. nih.gov
Once a model is built, it must be rigorously validated to ensure its predictive power. This is typically done using a test set of compounds that were not used in the model development. Key validation metrics include the squared correlation coefficient (R²) for the training set and the predictive R² (Q²) for the test set. A high Q² value indicates a robust and predictive QSAR model.
Table 2: Example of Descriptors Used in QSAR Modeling of Piperazine Derivatives
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or a set of active compounds.
For this compound, a pharmacophore model could be developed based on its key chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings. This model would define the spatial arrangement of these features that is optimal for binding to its target. Glennon and co-workers developed an early pharmacophore model for sigma receptor ligands, suggesting two hydrophobic pockets linked by a central basic core. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This is a powerful and efficient method for identifying new hit compounds for a particular target. Virtual screening of piperazine derivatives has been successfully used to identify inhibitors of human acetylcholinesterase. nih.govresearchgate.net The piperazine scaffold itself is considered a valuable building block in drug discovery due to its frequent appearance in biologically active compounds. researchgate.net
Advanced Analytical Methodologies for 2 Furyl 4 2 Methoxybenzyl Piperazino Methanone Characterization in Research Settings
High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the determination of the elemental composition. For derivatives of 2-furyl-piperazinyl-methanone, HRMS has been utilized to confirm their molecular formulas. scielo.br
Table 1: Representative High-Resolution Mass Spectrometry Data for 2-Furyl-Piperazinyl-Methanone Derivatives
| Derivative | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
| 2-Furyl{4-[4-(4-morpholinylsulfonyl)benzyl]-1-piperazinyl}methanone | C₂₀H₂₅N₃O₅S | 419.1604 | 419.1517 |
| 2-Furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone | C₂₁H₂₇N₃O₄S | 417.1748 | 417.1726 |
| 2-Furyl(4-{4-[(2-methyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone | C₂₂H₂₉N₃O₄S | 431.1889 | 431.1873 |
| 2-Furyl(4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone | C₂₂H₂₉N₃O₄S | 431.1889 | 431.1873 |
Note: The data presented is for structurally related compounds and serves as an illustrative example of the application of HRMS. scielo.br
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret. Two-dimensional (2D) NMR techniques overcome this challenge by correlating signals based on different nuclear interactions, providing a more detailed structural picture. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. sdsu.edu It is instrumental in piecing together molecular fragments by revealing which protons are adjacent to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com It is particularly valuable for connecting molecular fragments that are not directly bonded and for identifying quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond couplings, NOESY identifies protons that are close in space, irrespective of their bonding arrangement. researchgate.net This is crucial for determining the stereochemistry and conformation of a molecule.
For 2-FURYL[4-(2-METHOXYBENZYL)PIPERAZINO]METHANONE, a combination of these 2D NMR experiments would be essential for the complete assignment of all proton and carbon signals and to confirm the connectivity of the furan (B31954) ring, the methanone (B1245722) linker, the piperazine (B1678402) core, and the 2-methoxybenzyl substituent.
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different crystalline forms. nih.gov By analyzing the chemical shifts and relaxation times of nuclei in the solid state, ssNMR can differentiate between polymorphs that may be indistinguishable by other methods. researchgate.net While no specific solid-state NMR studies on this compound were identified, this technique would be the method of choice to investigate its solid-state forms, should polymorphism be suspected.
Chromatographic Methods for Purity Assessment and Separation in Complex Matrices
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products.
Table 2: Key Parameters for HPLC Method Development
| Parameter | Considerations for Optimization |
| Stationary Phase (Column) | A C18 reversed-phase column is a common starting point for molecules of this polarity. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution is often employed for complex samples. |
| Flow Rate | Typically in the range of 0.5-1.5 mL/min for analytical columns. |
| Column Temperature | Controlled to ensure reproducible retention times. |
| Detector | A UV-Vis detector would be suitable, with the detection wavelength set to the absorbance maximum of the compound. A mass spectrometer can be coupled with HPLC (LC-MS) for enhanced identification capabilities. |
A validated HPLC method would be crucial for quality control, stability studies, and the analysis of the compound in various research samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. uzh.ch While this compound itself is likely not amenable to direct GC analysis due to its high molecular weight and potential for thermal degradation, GC-MS would be an excellent method for identifying any volatile byproducts or residual solvents from its synthesis. nih.gov For instance, if solvents like furan or methoxybenzene were used or are potential byproducts, GC-MS would be the ideal technique for their detection and quantification. In some cases, derivatization can be employed to increase the volatility of a compound, making it suitable for GC-MS analysis. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. This powerful technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers, providing a complete picture of the molecule's conformation. Furthermore, it reveals how individual molecules are arranged within a crystal lattice, an aspect known as crystal packing. This information is crucial for understanding intermolecular interactions, such as hydrogen bonds and van der Waals forces, which can influence the compound's physical properties, including solubility and melting point.
For a molecule like this compound, a single-crystal X-ray diffraction experiment would involve growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds provides insight into the type of data that would be obtained. For instance, the crystal structure of similar heterocyclic compounds reveals detailed information about their molecular geometry and intermolecular interactions. nih.govnih.govnih.govresearchgate.net
Table 1: Example Crystallographic Data for a Structurally Related Heterocyclic Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1900.1(13) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.452 |
| R-factor (%) | 4.5 |
This table presents example data from a related compound to illustrate the parameters determined by X-ray crystallography.
The data in such a table provides a comprehensive summary of the crystal's unit cell dimensions and symmetry. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit. Analysis of the crystal packing for this compound would likely reveal significant intermolecular interactions, potentially involving the carbonyl oxygen, the furan ring, and the methoxy (B1213986) group, which would dictate its solid-state properties.
Spectroscopic Techniques for Quantitative Analysis in Research Experiments (e.g., UV-Vis, IR)
Spectroscopic techniques are vital for the quantitative analysis of compounds in research settings, allowing for the determination of concentration in solutions. UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are two such commonly employed methods.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound in solution. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis of this compound, a calibration curve would first be generated by measuring the absorbance of a series of solutions with known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The chromophores within the molecule, such as the furan and methoxybenzyl groups, are expected to give rise to distinct absorption bands in the UV region. researchgate.netresearchgate.net
Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While it is more commonly used for qualitative structural confirmation, it can also be adapted for quantitative analysis. The intensity of an absorption band in an IR spectrum is related to the concentration of the corresponding functional group. For this compound, characteristic IR absorption bands would be expected for the carbonyl (C=O) group of the methanone, the C-O-C stretches of the furan and methoxy groups, and the C-N bonds of the piperazine ring. scielo.brnist.gov
For quantitative IR analysis, a specific, well-resolved absorption band that is unique to the molecule and free from interference from other components in the sample is selected. Similar to UV-Vis spectroscopy, a calibration curve is constructed by plotting the absorbance of this band against the concentration of standard solutions.
Table 2: Characteristic Infrared Absorption Bands for a 2-Furyl-Piperazinyl-Methanone Derivative
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | ~3086 |
| Aliphatic C-H Stretch | ~2878 |
| Carbonyl (C=O) Stretch | ~1659 |
| Aromatic C=C Stretch | ~1576 |
| C-O-C Stretch | ~1191 |
| C-N-C Stretch | ~1109 |
This table is based on data for structurally similar compounds and indicates the expected regions for key functional group absorptions. scielo.br
By utilizing these spectroscopic methods, researchers can accurately quantify the concentration of this compound in various experimental assays, which is fundamental for studying its properties and potential applications.
Future Research Directions and Potential As Chemical Probes
Development of 2-FURYL[4-(2-METHOXYBENZYL)PIPERAZINO]METHANONE Analogues as Research Tools
The development of chemical probes is a cornerstone of chemical biology, enabling the identification and characterization of protein targets and their roles in cellular pathways. Analogues of the title compound could be potent research tools.
To identify the specific cellular binding partners of a bioactive small molecule, affinity probes are indispensable. For a compound like this compound, this would involve synthesizing derivatives that incorporate a reactive or affinity group while retaining the core pharmacophore responsible for biological activity.
One common approach is the design of photoaffinity probes . This involves introducing a photolabile group, such as a diazirine or benzophenone, onto the molecule. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bond to nearby amino acid residues of a target protein. Subsequent proteomic analysis can then identify the labeled protein. For example, a similar strategy was employed to develop photoaffinity probes for piperine to successfully identify its protein targets in vivo rsc.org.
Another strategy is to create biotinylated probes . By attaching a biotin molecule via a flexible linker, the probe-protein complex can be captured and isolated using streptavidin-coated beads for subsequent identification by mass spectrometry. The synthesis would involve modifying the parent structure at a position determined not to be critical for target binding.
| Probe Type | Functional Group | Application |
| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins in situ or in vivo for identification. |
| Biotinylated Probe | Biotin | Affinity purification (pull-down) of target proteins from cell lysates. |
Fluorescently-labeled ligands are powerful tools for visualizing receptors and other targets in living cells, providing spatial and temporal information about their distribution, trafficking, and dynamics nih.gov. To create a fluorescent probe based on the this compound scaffold, a fluorophore would be conjugated to the molecule.
The choice of fluorophore and the attachment point are critical to preserve the ligand's pharmacological properties nih.gov. Common fluorophores like BODIPY or cyanine dyes could be attached via a linker to a position on the piperazine (B1678402) or benzyl (B1604629) ring that is tolerant of modification. For instance, studies on other piperazine derivatives have utilized fluorescent labeling reagents for detection in biological samples researchgate.net. These fluorescent analogues would allow for a range of applications, including:
Confocal Microscopy: To visualize the subcellular localization of the target.
Flow Cytometry: To quantify target expression on the cell surface.
Fluorescence Resonance Energy Transfer (FRET): To study protein-protein interactions involving the target.
Exploration of Novel Molecular Targets for this compound Analogues
The benzylpiperazine (BZP) class of compounds is known to interact with monoamine transporters and serotonin receptors, exhibiting stimulant and psychoactive effects nih.govwikipedia.org. Studies on BZP and its derivatives show that they can promote the release of dopamine (B1211576) and inhibit the reuptake of norepinephrine and serotonin nih.govwikipedia.org.
However, the vast chemical space of piperazine derivatives suggests they may interact with a much wider range of targets. For example, a computational design and screening effort identified novel benzylpiperazine derivatives as highly selective binders of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein and a target for cancer therapy nih.gov. This demonstrates the potential for this chemical scaffold to yield inhibitors for protein-protein interactions. Future research could use screening assays to test libraries of this compound analogues against various target classes, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to uncover novel biological activities.
Collaborative Research Opportunities in Chemical Biology
The investigation of a novel chemical entity like this compound and its derivatives is an inherently interdisciplinary endeavor. Success requires collaboration between several fields:
Medicinal Chemists: To design and synthesize analogues, affinity probes, and fluorescent ligands.
Pharmacologists: To characterize the biological activity and mechanism of action of the new compounds using in vitro and in vivo models.
Cell Biologists: To utilize fluorescent probes for cellular imaging studies to understand the biological role of the identified targets.
Proteomics Experts: To use affinity probes to identify and validate the molecular targets from complex biological samples.
Such collaborations are essential to translate the potential of a chemical scaffold into validated research tools and potential therapeutic leads.
Challenges and Opportunities in the Academic Investigation of this compound
Challenges:
Target Selectivity: A major challenge with piperazine-based compounds is achieving high selectivity for a single biological target, as many derivatives exhibit polypharmacology, binding to multiple receptors or transporters nih.govmdpi.com. This can complicate their use as precise chemical probes.
Pharmacokinetics: Properties such as solubility, metabolic stability, and cell permeability must be optimized to ensure the compound can reach its target in a biological system. For central nervous system targets, penetration of the blood-brain barrier is a significant hurdle.
Synthetic Complexity: The synthesis of functionalized derivatives for use as probes can be complex and require multi-step synthetic routes, which can be resource-intensive mdpi.comacs.org.
Opportunities:
Privileged Scaffold: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous approved drugs and biologically active compounds, suggesting a high potential for finding new activities researchgate.netrsc.org.
Neurological and Psychiatric Research: Given the known central nervous system activity of benzylpiperazines, new analogues could serve as valuable tools for studying the neurobiology of mood disorders, addiction, and neurodegenerative diseases.
Unexplored Target Space: There is a significant opportunity to screen these compounds against less-studied targets to uncover novel biology and identify new therapeutic avenues. The development of selective Mcl-1 inhibitors from a benzylpiperazine scaffold is a prime example of this potential nih.gov.
Q & A
Q. What are the recommended synthetic routes for 2-furyl[4-(2-methoxybenzyl)piperazino]methanone, and what are the key optimization parameters?
Methodological Answer: The synthesis typically involves multi-step reactions:
Activation of the piperazine core : React 2-furoyl-1-piperazine with K₂CO₃ in acetonitrile under reflux to generate an activated intermediate .
Nucleophilic substitution : Introduce the 2-methoxybenzyl group via coupling with a benzyl halide (e.g., 2-methoxybenzyl bromide) in the presence of a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) .
Purification : Use recrystallization or column chromatography to isolate the product.
Q. Key Optimization Parameters :
Q. What spectroscopic and computational methods are used to characterize this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the piperazine ring conformation and substituent positions. For example, the methoxybenzyl group shows characteristic aromatic protons at δ 6.8–7.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]⁺ at m/z 356.1522 for C₁₉H₂₂N₂O₃) .
- Computational Analysis :
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for cholinesterase inhibition by derivatives of this compound?
Methodological Answer :
Q. Table 1: SAR of Derivatives Against AChE
| Substituent | IC₅₀ (μM) | Key Interactions |
|---|---|---|
| 3,5-Dimethylpiperidinyl | 2.91 | Arene-arene (Trp82) |
| 4-Morpholinylsulfonyl | 4.50 | H-bond (Thr120) |
Q. How can contradictions in bioassay data across studies be resolved?
Methodological Answer :
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising bioactivity?
Methodological Answer :
Q. How do molecular interactions between this compound and acetylcholinesterase (AChE) differ from those of commercial inhibitors?
Methodological Answer :
Q. What experimental and computational approaches validate target specificity for this compound?
Methodological Answer :
Q. How can conflicting computational predictions (e.g., docking vs. MD) be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
